N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
634186-76-8 |
|---|---|
Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
InChI Key |
XZVVSMGLWHAWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl group can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated biphenyl derivative with an amine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, while the chlorinated phenol and amide functionalities can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamide Derivatives (Patent Compounds)
Several fluorinated benzamide analogs, such as 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide , share a benzamide core but differ in substituents (Table 1). Key distinctions include:
- Fluorine atoms : Enhance metabolic stability and electronegativity, improving membrane permeability compared to the biphenyl group in the target compound .
- Heterocyclic extensions : Compounds like N-(2-chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide incorporate triazolo-oxazin rings, which may enhance binding affinity to enzymes (e.g., kinase inhibitors) via additional hydrogen-bonding sites .
5-{[6-Chloro-5-(2'-Hydroxy[1,1'-Biphenyl]-4-yl)-1H-Benzimidazol-2-yl]Oxy}-N-Hydroxy-2-Methylbenzamide (R93)
The compound R93 (C₂₇H₂₀ClN₃O₄) shares the biphenyl and chloro substituents but features:
- Benzimidazole ring : Introduces a planar, aromatic heterocycle that could enhance DNA intercalation or kinase inhibition.
- N-Hydroxy-2-methylbenzamide group : Increases hydrogen-bonding capacity and solubility compared to the target compound’s simpler hydroxybenzamide group .
Physicochemical and Structural Comparison (Table 1)
*Example fluorinated patent compound ; †Estimated based on formula.
Implications of Structural Differences
- Target Selectivity : The biphenyl group in the target compound favors interactions with hydrophobic protein pockets, while fluorinated analogs may target polar or electron-deficient regions.
- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to trifluoropropyl-containing analogs.
- Metabolic Stability : Fluorine atoms in patent compounds reduce oxidative metabolism, whereas the biphenyl group may increase susceptibility to CYP450-mediated oxidation .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide to achieve high yield and purity?
Methodological Answer:
The synthesis typically involves condensation reactions between 5-chloro-2-hydroxybenzoic acid derivatives and biphenyl-4-amine precursors. Key parameters include:
- Solvent Choice : Ethanol or methanol is commonly used due to their polarity and ability to dissolve aromatic intermediates .
- Catalysts : Acetic acid (2–5 drops) accelerates Schiff base formation or amide coupling under reflux conditions .
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .
- Purification : Recrystallization from ethanol or methanol improves purity, with yields averaging 70–85% depending on substituent reactivity .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detects O–H stretching (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers address discrepancies in NMR data when characterizing this compound?
Methodological Answer:
Discrepancies often arise from tautomerism (amide vs. iminol forms) or solvent effects. Strategies include:
- Variable Temperature NMR : Resolves dynamic processes by analyzing shifts at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to distinguish overlapping signals .
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- X-ray Crystallography : Resolves ambiguities by confirming solid-state molecular geometry .
Advanced: What experimental approaches are recommended for determining the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Crystal Growth : Slow evaporation of saturated DMF/ethanol solutions yields diffraction-quality crystals .
- Hydrogen Bond Analysis : Identifies intermolecular interactions (e.g., O–H⋯N/O–H⋯O) critical for packing stability .
- Software Tools : SHELX for structure refinement; Mercury for visualizing π-π stacking between biphenyl groups .
- Comparative Analysis : Cross-validate bond lengths/angles with similar benzamide derivatives (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide) .
Advanced: How can researchers design biological activity studies for this compound based on structural analogs?
Methodological Answer:
- Antimicrobial Assays :
- Enzyme Inhibition Studies :
- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cyclooxygenase-2) via molecular docking .
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates in pH 7.4 buffers .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
Methodological Answer:
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of phenolic –OH groups .
- Temperature Control : Maintain reflux at 80–85°C to avoid decarboxylation of the benzoic acid precursor .
- Protecting Groups : Temporarily protect the hydroxyl group with acetyl chloride, followed by deprotection with NaOH .
Basic: How should researchers safely handle and store this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C to prevent photodegradation; desiccate to avoid hygroscopicity .
- Handling : Use nitrile gloves and fume hoods due to potential irritancy (MSDS-based risk assessment recommended) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
